molecular formula C14H8N2O5 B340302 (4Z)-2-(FURAN-2-YL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(FURAN-2-YL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B340302
M. Wt: 284.22 g/mol
InChI Key: UAWZFHZIIAPFLC-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-(FURAN-2-YL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(FURAN-2-YL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of a furan derivative with a benzylidene oxazole precursor. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology

In biological research, oxazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(FURAN-2-YL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Furan-2-yl-4H-oxazol-5-one: Lacks the benzylidene and nitro groups.

    4-(3-Nitro-benzylidene)-4H-oxazol-5-one: Lacks the furan ring.

    2-Furan-2-yl-4-(3-methyl-benzylidene)-4H-oxazol-5-one: Contains a methyl group instead of a nitro group.

Uniqueness

The presence of both the furan ring and the nitro-substituted benzylidene moiety in (4Z)-2-(FURAN-2-YL)-4-[(3-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE makes it unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

(4Z)-2-(furan-2-yl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C14H8N2O5/c17-14-11(15-13(21-14)12-5-2-6-20-12)8-9-3-1-4-10(7-9)16(18)19/h1-8H/b11-8-

InChI Key

UAWZFHZIIAPFLC-FLIBITNWSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=CO3

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)OC(=N2)C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=CO3

Origin of Product

United States

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